
Sodium acetate-13C2
Overview
Description
Sodium acetate-13C2: is a labeled compound where two carbon atoms in the acetate molecule are replaced with the isotope carbon-13. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetate-13C2 can be synthesized by reacting acetic acid-13C2 with sodium hydroxide. The reaction is straightforward and typically carried out in an aqueous solution:
CH3COOH-13C2+NaOH→CH3COONa-13C2+H2O
This method is commonly used in both laboratory and industrial settings .
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process ensures high purity and isotopic enrichment, often exceeding 99% atom 13C .
Chemical Reactions Analysis
Types of Reactions: Sodium acetate-13C2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Esterification: Reacts with alcohols to form esters.
Decomposition: Upon heating, it decomposes to produce acetic acid and sodium carbonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like alkyl halides under basic conditions.
Esterification: Requires alcohols and an acid catalyst.
Decomposition: Occurs at elevated temperatures.
Major Products:
Substitution Reactions: Produces substituted acetates.
Esterification: Forms esters and water.
Decomposition: Yields acetic acid and sodium carbonate.
Scientific Research Applications
Metabolic Studies
Sodium acetate-13C2 serves as a vital tool for tracing metabolic pathways. Its incorporation into biological systems allows researchers to study carbon metabolism and energy production.
- Case Study: Tracing Metabolic Pathways
In a study investigating the metabolic pathways of fungi, this compound was used to trace the incorporation of carbon into stress metabolites during fungal invasion of potato tubers. The results demonstrated that the compound could effectively label various metabolites, aiding in understanding the metabolic responses to stress conditions .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another significant application area for this compound, particularly in protein studies.
- Protein Labeling for NMR Studies
This compound has been utilized to produce uniformly labeled proteins for NMR structure/function studies. A notable example includes the preparation of human carbonic anhydrase II, where cells were grown in media containing this compound as the sole carbon source. This method proved to be less labor-intensive and more cost-effective compared to traditional labeling methods using glucose .
Study | Protein | Labeling Method | Outcome |
---|---|---|---|
NMR Study | Human Carbonic Anhydrase II | This compound | Successful preparation with equivalent activity and spectra as glucose-labeled proteins |
Analytical Chemistry
In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and other analytical techniques.
- Case Study: Mass Spectrometry Standards
This compound is used as a standard in quantitative analyses due to its known isotopic composition. This application is crucial for ensuring accuracy in metabolomics studies, where precise quantification of metabolites is required .
Bioenergetics Research
Research into bioenergetics often utilizes this compound to explore energy production mechanisms in cells.
- Case Study: Energy Production Mechanisms
In a study focused on neuronal glucose metabolism, this compound was used to evaluate the rates of energy production through different metabolic pathways. The findings highlighted its role in elucidating the stoichiometric relationships between glucose utilization and energy output in neuronal tissues .
Structural Elucidation of Compounds
The compound is also instrumental in the structural elucidation of complex organic molecules through advanced NMR techniques.
- Case Study: Structural Analysis of Oligosaccharides
This compound was employed in the structural elucidation of polysaccharides isolated from various sources. By integrating this labeled compound into oligosaccharide structures, researchers could obtain detailed NMR spectra that facilitated the identification of structural features critical for understanding biological functions .
Study | Compound | Technique Used | Key Findings |
---|---|---|---|
Oligosaccharide Structural Analysis | Polysaccharides from Urtica fissa | NMR Spectroscopy | Detailed structural insights obtained using this compound |
Mechanism of Action
Sodium acetate-13C2 exerts its effects primarily through its role as an acetate ion donor. In biological systems, it participates in metabolic pathways, such as the citric acid cycle, where it is converted to acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of acetate and study its involvement in various biochemical processes .
Comparison with Similar Compounds
Sodium acetate-1-13C: Contains one carbon-13 atom.
Sodium acetate-2-13C: Contains one carbon-13 atom at a different position.
Sodium acetate-d3: Contains deuterium atoms instead of hydrogen.
Uniqueness: Sodium acetate-13C2 is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic tracing experiments.
Biological Activity
Sodium acetate-13C2, a stable isotopic form of sodium acetate, has garnered attention in various fields of biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its role in metabolic pathways, incorporation studies, and potential applications in medical imaging and biochemical research.
Molecular Formula : C2H3NaO2
Molecular Weight : 82.03 g/mol
Isotopic Purity : 99 atom % 13C
Physical State : Solid
Melting Point : >300 °C (decomposes)
This compound is characterized by the presence of two carbon-13 isotopes, which can significantly affect its interactions in biological systems, particularly in nuclear magnetic resonance (NMR) studies.
Metabolic Role
Sodium acetate is a key intermediate in the tricarboxylic acid (TCA) cycle, serving as an essential energy source for cellular metabolism. The incorporation of this compound into metabolic pathways allows researchers to trace metabolic fluxes and understand biochemical processes more effectively.
Incorporation Studies
Research has demonstrated the incorporation of this compound into various metabolites. Notably, a study involving wounded bean cotyledons (Phaseolus vulgaris) showed that feeding these plants with this compound resulted in the production of isoflavonoid phytoalexins such as phaseollin and kievitone. The analysis revealed that intact acetate units were incorporated into the aromatic rings of these compounds, indicating the compound's role in secondary metabolite biosynthesis .
Table 1: Incorporation of this compound into Metabolites
Metabolite | Source Organism | Incorporation Details |
---|---|---|
Phaseollin | Phaseolus vulgaris | Acetate units incorporated into aromatic A rings |
Kievitone | Phaseolus vulgaris | Randomization of label consistent with chalcone intermediates |
Sesquiterpenes | Potato tubers | Stress metabolites produced during fungal invasion |
Applications in Medical Imaging
This compound has significant applications in medical imaging, particularly in hyperpolarized magnetic resonance imaging (MRI). The hyperpolarization enhances the sensitivity of NMR signals, allowing for real-time monitoring of metabolic processes in vivo. This technique has been applied in rodent and porcine models to study tumor metabolism and other physiological processes .
Case Studies
-
Tumor Metabolism Analysis :
A study utilized hyperpolarized this compound to investigate metabolic pathways in tumors. The results indicated that tumors exhibit altered metabolic profiles compared to normal tissues, highlighting the potential for this compound as a diagnostic tool in oncology. -
Microbial Product Biosynthesis :
Research involving microbial fermentation has shown that this compound can be incorporated into novel polyketides. This finding underscores its utility as a precursor for studying biosynthetic pathways in microorganisms .
Q & A
Basic Research Questions
Q. How is Sodium Acetate-13C₂ synthesized, and what precautions are required to ensure isotopic integrity?
Sodium acetate-13C₂ is typically synthesized by neutralizing acetic acid-13C₂ with sodium hydroxide or sodium carbonate under controlled conditions. Isotopic integrity is maintained by using isotopically enriched precursors (e.g., 13C-labeled acetic acid) and avoiding contamination with unlabeled reagents. Post-synthesis purification via recrystallization or chromatography ensures ≥99% isotopic purity . Storage at –20°C in anhydrous form minimizes degradation, while solvent-based solutions require –80°C for long-term stability .
Q. What analytical methods validate the isotopic purity of Sodium Acetate-13C₂?
Isotopic purity is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For MS, the mass-to-charge ratio (m/z) of fragments like CH₃¹³COO⁻Na⁺ is analyzed to detect 13C incorporation. NMR (¹³C or 2D HSQC) identifies isotopic shifts in carboxyl (δ ~180 ppm) and methyl (δ ~25 ppm) groups. Suppliers often provide certificates of analysis with these data .
Q. How does Sodium Acetate-13C₂ differ from unlabeled sodium acetate in biochemical assays?
While chemically identical, the 13C label introduces minor kinetic isotope effects (KIEs) in reactions involving bond cleavage at labeled positions. For example, enzymatic decarboxylation by acetoclastic methanogens may show slightly slower kinetics due to the heavier 13C in the carboxyl group. Researchers must account for KIEs in kinetic modeling .
Advanced Research Questions
Q. How can Sodium Acetate-13C₂ be used to trace metabolic fluxes in microbial cultures?
Sodium acetate-13C₂ serves as a tracer in isotopically non-stationary metabolic flux analysis (INST-MFA). When introduced into microbial media, 13C incorporation into downstream metabolites (e.g., citrate, glutamate) is tracked via LC-MS or GC-MS. Data are modeled using platforms like INCA or OpenFLUX to quantify pathway activities, such as TCA cycle flux or acetate assimilation routes .
Q. What experimental controls are critical when using Sodium Acetate-13C₂ in NMR-based structural studies?
Key controls include:
- Blank spectra : To detect background signals from solvents or impurities.
- Natural abundance correction : Accounting for 1.1% natural 13C in unlabeled samples.
- pH monitoring : Acetate’s pKa (~4.76) affects protonation states, altering NMR chemical shifts. Buffers (e.g., phosphate, pH 7.0) stabilize ionization .
Q. How can discrepancies in isotopic enrichment data be resolved when using Sodium Acetate-13C₂?
Discrepancies often arise from:
- Cross-contamination : Validate labware cleanliness via MS blanks.
- Incomplete labeling : Use high-resolution MS (HRMS) to distinguish 13C₂ (m/z 84.02) from 13C₁ (m/z 83.03) or unlabeled (m/z 82.03) species.
- Sample degradation : Monitor storage conditions; repeated freeze-thaw cycles may degrade acetate .
Q. What are the implications of isotopic heterogeneity in Sodium Acetate-13C₂ for reaction mechanism studies?
Heterogeneity (e.g., mixed 13C₁/13C₂ batches) complicates mechanistic interpretations. For example, in acetate kinase assays, inconsistent 13C labeling in ATP or acetyl phosphate may skew kinetic parameters. Solutions include:
- Supplier validation : Ensure ≥99% 13C₂ purity via third-party testing.
- In-situ QC : Spike samples with internal standards (e.g., D₃-acetate) for MS normalization .
Q. Methodological Resources
- Synthesis Protocols : Adapted from Vedantu’s sodium acetate preparation, with 13C₂-acetic acid substitution .
- Safety Handling : Follow R&D guidelines from New England BioLabs, including PPE (gloves, goggles) and fume hood use for anhydrous preparations .
- Data Reporting : Align with Reviews in Analytical Chemistry standards: detail isotopic purity, storage conditions, and KIEs in the Methods section .
Properties
IUPAC Name |
sodium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-AWQJXPNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.019 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56374-56-2 | |
Record name | Sodium acetate (1,2-13C2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM ACETATE (1,2-13C2) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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